molecular formula C21H19ClFN3OS B2607280 2-(2-Chlorophenyl)-1-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone CAS No. 1351589-05-3

2-(2-Chlorophenyl)-1-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone

Cat. No. B2607280
CAS RN: 1351589-05-3
M. Wt: 415.91
InChI Key: FJJXNXGZQFSJTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Chlorophenyl)-1-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C21H19ClFN3OS and its molecular weight is 415.91. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Chlorophenyl)-1-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Chlorophenyl)-1-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Quantum Chemical and Molecular Dynamics Studies

  • Inhibition of Corrosion in Iron: 2-(2-Chlorophenyl)-1-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone and its derivatives have been studied using density functional theory (DFT) calculations and molecular dynamics simulations. These studies predict their performance as corrosion inhibitors of iron, a valuable insight for industrial applications involving metal preservation (Kaya et al., 2016).

Synthesis and Characterization

  • Novel Synthesis Approaches: Research has been conducted on the synthesis of novel classes of aliphatic 1,3,4-thiadiazol-2(3H)-one derivatives, which includes compounds related to 2-(2-Chlorophenyl)-1-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone. Such studies contribute to the development of new synthetic routes and mechanisms in organic chemistry (Tahtaci & Aydin, 2019).

Antimicrobial and Antifungal Activities

  • Antimicrobial Properties: Some studies have focused on the synthesis and structural characterization of compounds with structural similarities to 2-(2-Chlorophenyl)-1-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone. These compounds exhibit notable antibacterial and antifungal activities, which can be critical in developing new pharmaceuticals (Pejchal et al., 2015).

Pharmaceutical Development

  • Potential in Drug Development: The structural features of compounds like 2-(2-Chlorophenyl)-1-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone make them candidates for exploration in pharmaceutical research, particularly in the context of developing novel therapeutic agents with specific antimicrobial or anticancer properties (Gurunani et al., 2022).

properties

IUPAC Name

2-(2-chlorophenyl)-1-[3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClFN3OS/c22-17-9-3-1-6-14(17)12-19(27)26-11-5-7-15(13-26)20-24-25-21(28-20)16-8-2-4-10-18(16)23/h1-4,6,8-10,15H,5,7,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJJXNXGZQFSJTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CC2=CC=CC=C2Cl)C3=NN=C(S3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.